2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide
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Overview
Description
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function.
Mode of Action
The compound interacts with DNA through intercalation . This interaction disrupts the normal structure and function of the DNA, which can lead to cell death . This makes the compound potentially useful as an anticancer agent .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can trigger apoptosis, or programmed cell death, in cancer cells . This is often achieved through the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival proteins like Bcl-2 .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth. This is achieved through the disruption of DNA structure and function, and the induction of apoptosis . In particular, the compound has shown potent activity against HepG2, HCT116, and MCF-7 cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide typically involves the oxidative cyclization of α-keto acids and hydrazinopyridines. One efficient method is the KI-catalyzed oxidative cyclization, which is a one-pot approach that offers good economic and environmental advantages . Another method involves the iodobenzene diacetate-mediated oxidative intramolecular cyclization of hydrazinyl-quinoxalin-2(1H)-ones .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The eco-friendly synthesis methods are particularly advantageous for industrial applications, reducing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different triazoloquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate in ethanol is used for reduction reactions.
Substitution: Phosphorus oxychloride and catalytic amounts of DMF are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which exhibit significant biological activities, such as anticancer and antimicrobial properties .
Scientific Research Applications
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a VEGFR-2 tyrosine kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]triazolo[4,3-a]pyrazine: Exhibits potent c-Met kinase inhibition and anticancer properties.
Uniqueness
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide is unique due to its specific structural features, which confer high specificity and potency as a VEGFR-2 tyrosine kinase inhibitor. This makes it a promising candidate for the development of targeted cancer therapies .
Properties
IUPAC Name |
2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15(2)20-24-25-21-22(29)26(17-10-6-7-11-18(17)27(20)21)14-19(28)23-13-12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGZUDHOIQCJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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